(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Brand Name:
Vulcanchem
CAS No.:
120550-85-8
VCID:
VC0053216
InChI:
InChI=1S/C50H77N9O12S/c1-28(2)24-35(52)43(63)53-36(20-23-72-6)44(64)57-40(27-32-14-18-34(62)19-15-32)49(69)59-22-9-11-41(59)47(67)58-42(30(5)60)48(68)56-39(26-31-12-16-33(61)17-13-31)46(66)55-38(25-29(3)4)45(65)54-37(50(70)71)10-7-8-21-51/h12-19,28-30,35-42,60-62H,7-11,20-27,51-52H2,1-6H3,(H,53,63)(H,54,65)(H,55,66)(H,56,68)(H,57,64)(H,58,67)(H,70,71)/t30-,35+,36+,37+,38+,39+,40+,41+,42+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N
Molecular Formula:
C50H77N9O12S
Molecular Weight:
1028.3 g/mol
(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
CAS No.: 120550-85-8
Main Products
VCID: VC0053216
Molecular Formula: C50H77N9O12S
Molecular Weight: 1028.3 g/mol
CAS No. | 120550-85-8 |
---|---|
Product Name | (2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Molecular Formula | C50H77N9O12S |
Molecular Weight | 1028.3 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C50H77N9O12S/c1-28(2)24-35(52)43(63)53-36(20-23-72-6)44(64)57-40(27-32-14-18-34(62)19-15-32)49(69)59-22-9-11-41(59)47(67)58-42(30(5)60)48(68)56-39(26-31-12-16-33(61)17-13-31)46(66)55-38(25-29(3)4)45(65)54-37(50(70)71)10-7-8-21-51/h12-19,28-30,35-42,60-62H,7-11,20-27,51-52H2,1-6H3,(H,53,63)(H,54,65)(H,55,66)(H,56,68)(H,57,64)(H,58,67)(H,70,71)/t30-,35+,36+,37+,38+,39+,40+,41+,42+/m1/s1 |
Standard InChIKey | XJXFACODISIFET-CMMQLLMOSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Sequence | LMYPTYLK |
PubChem Compound | 10219236 |
Last Modified | Nov 11 2021 |
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